molecular formula C19H21ClN2O4 B12512319 4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride

4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride

Cat. No.: B12512319
M. Wt: 376.8 g/mol
InChI Key: QCZJZMPLVCKMOE-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride is a compound commonly used in peptide synthesis. It is a derivative of butanoic acid and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

In industrial settings, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride is primarily used in peptide synthesis. It serves as a building block for creating complex peptides and proteins, which are essential for studying protein structure and function.

Biology

In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. These peptides are crucial for understanding biological pathways and developing new therapeutic agents.

Medicine

In medicine, peptides synthesized using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride are used in drug development. These peptides can be designed to target specific proteins or receptors, offering potential treatments for various diseases, including cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide or protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride is unique due to its specific structure, which includes a butanoic acid backbone and an Fmoc protecting group. This combination makes it particularly useful in peptide synthesis, providing stability and ease of removal during the synthesis process. Other similar compounds may have different backbones or protecting groups, which can affect their reactivity and suitability for specific applications.

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C19H20N2O4.ClH/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23);1H

InChI Key

QCZJZMPLVCKMOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O.Cl

Origin of Product

United States

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